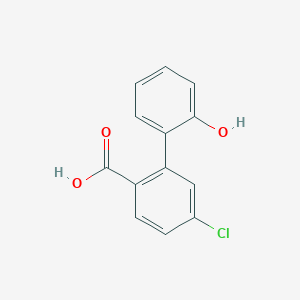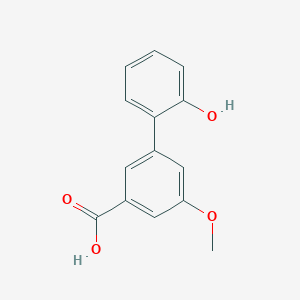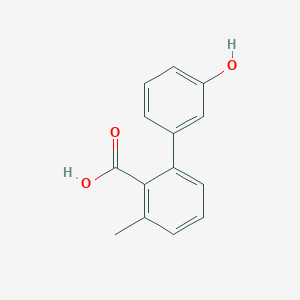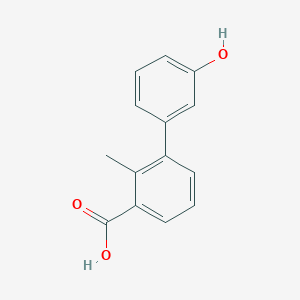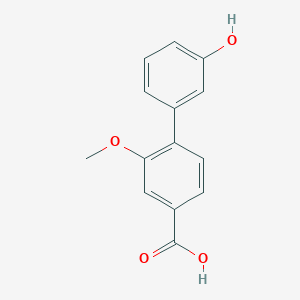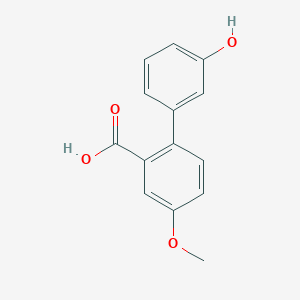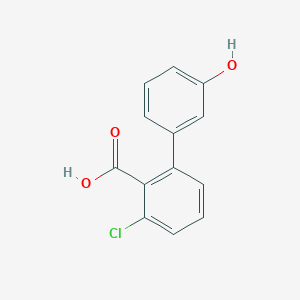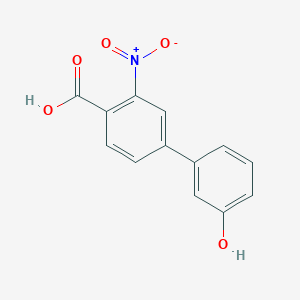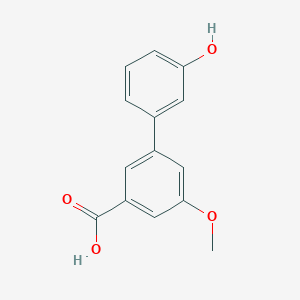
3-(3-Hydroxyphenyl)-5-methoxybenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Hydroxyphenyl)-5-methoxybenzoic acid, or 3-HPMA, is a chemical compound belonging to the class of benzoic acids. It is an important intermediate in the synthesis of many organic compounds and has a wide range of applications in pharmaceuticals, agrochemicals, and other industries. 3-HPMA is a versatile compound due to its unique structure and has been studied extensively in recent years.
科学研究应用
3-HPMA has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as drugs and agrochemicals, and is also used as a starting material for the synthesis of other compounds. It has also been used in the synthesis of polymers and other materials for use in the biomedical field. Additionally, 3-HPMA has been used in the synthesis of various fluorescent probes, which are used to study the structure and function of proteins and other biomolecules.
作用机制
The mechanism of action of 3-HPMA is not well understood. However, it is believed that the compound acts as a proton donor, donating protons to molecules in the vicinity and thus facilitating the formation of new chemical bonds. Additionally, 3-HPMA is believed to interact with enzymes and other proteins, leading to changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-HPMA are not yet fully understood. However, some studies have suggested that 3-HPMA can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, 3-HPMA has been shown to have anti-inflammatory effects in animal models and may also have potential anti-cancer effects.
实验室实验的优点和局限性
The main advantage of 3-HPMA for laboratory experiments is its versatility. The compound can be used in a wide range of chemical reactions and can be used as a starting material for the synthesis of other compounds. Additionally, 3-HPMA is relatively easy to obtain and is relatively stable in aqueous solutions. However, 3-HPMA is not very soluble in water and can be difficult to work with in certain laboratory experiments.
未来方向
The potential applications of 3-HPMA are vast and there are many potential future directions for research. One potential direction is to further explore the biochemical and physiological effects of 3-HPMA, as well as its potential therapeutic applications. Additionally, further research could be done to explore the potential applications of 3-HPMA in the synthesis of new drugs and other compounds. Additionally, 3-HPMA could be used as a starting material for the synthesis of new polymers and other materials for use in the biomedical field. Finally, further research could be done to explore the potential applications of 3-HPMA in the synthesis of fluorescent probes for use in the study of proteins and other biomolecules.
合成方法
3-HPMA can be synthesized from 3-hydroxybenzaldehyde and 5-methoxybenzoic acid in two steps. First, 3-hydroxybenzaldehyde is reacted with 5-methoxybenzoic acid in the presence of a strong base such as sodium hydroxide to form 3-HPMA. This reaction is carried out in an acidic medium, such as acetic acid, to ensure complete conversion of the reactants. The second step involves the hydrolysis of the 3-HPMA to obtain the desired compound. This can be achieved by treating the 3-HPMA with a strong base, such as sodium hydroxide, in an aqueous solution.
属性
IUPAC Name |
3-(3-hydroxyphenyl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-18-13-7-10(5-11(8-13)14(16)17)9-3-2-4-12(15)6-9/h2-8,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJPWVZZOOXPTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688704 |
Source


|
| Record name | 3'-Hydroxy-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261928-82-8 |
Source


|
| Record name | 3'-Hydroxy-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

